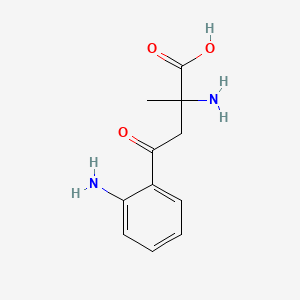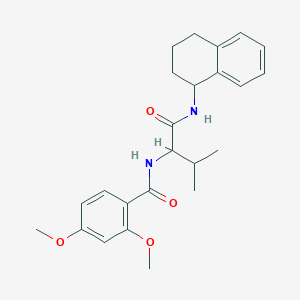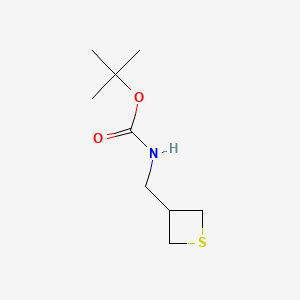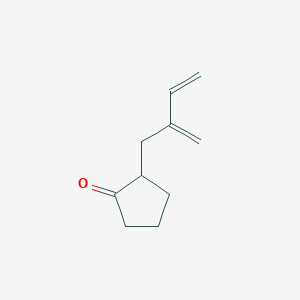![molecular formula C24H26BrNO5 B13825591 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Métodos De Preparación
The synthesis of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl and benzyl groups are introduced through alkylation reactions. The 2-bromophenylmethyl group is added via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through esterification reactions to introduce the carboxylate groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the 2-bromophenylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: The compound’s unique reactivity makes it useful in various industrial processes, including the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds include other pyrrolidine derivatives with different substituents. For example:
- 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
- 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate lies in its specific bromine substitution, which can influence its reactivity and interactions .
Propiedades
Fórmula molecular |
C24H26BrNO5 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H26BrNO5/c1-24(2,3)31-23(29)26-20(27)14-18(13-17-11-7-8-12-19(17)25)21(26)22(28)30-15-16-9-5-4-6-10-16/h4-12,18,21H,13-15H2,1-3H3/t18-,21?/m1/s1 |
Clave InChI |
COBQPDYSQNUZFD-ITUIMRKVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C([C@@H](CC1=O)CC2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1C(C(CC1=O)CC2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)

![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
![(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13825555.png)


![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)


